molecular formula C16H14ClN3O4 B5862041 N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide

N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide

Cat. No.: B5862041
M. Wt: 347.75 g/mol
InChI Key: ICWNWRGCNXZFDU-VCHYOVAHSA-N
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Description

N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-nitrophenyl group, a methoxy group, and a phenylacetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Schiff base: The reaction between 5-chloro-2-nitrobenzaldehyde and 2-methoxy-2-phenylacetamide in the presence of a suitable catalyst, such as acetic acid, leads to the formation of the Schiff base intermediate.

    Condensation reaction: The Schiff base intermediate undergoes a condensation reaction to form the final product, this compound. This step may require specific reaction conditions, such as controlled temperature and pH.

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug discovery. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro and chloro groups may play a role in its biological activity by facilitating interactions with these targets. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide can be compared with other similar compounds, such as:

    N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]-2-phenylacetamide: This compound lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]-2-methoxyacetamide: This compound lacks the phenyl group, which may influence its overall stability and interactions with molecular targets.

Properties

IUPAC Name

N-[(E)-(5-chloro-2-nitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-24-15(11-5-3-2-4-6-11)16(21)19-18-10-12-9-13(17)7-8-14(12)20(22)23/h2-10,15H,1H3,(H,19,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWNWRGCNXZFDU-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NN=CC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(C1=CC=CC=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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